2-azido-N-(3,4-dimethylphenyl)acetamide
Overview
Description
2-Azido-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group. It is primarily used in research settings and has various applications in synthetic chemistry and materials science .
Preparation Methods
The synthesis of 2-azido-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride to form N-(3,4-dimethylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions generally include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-Azido-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with the aid of catalysts such as copper(I) to form triazoles through the Huisgen cycloaddition reaction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
Scientific Research Applications
2-Azido-N-(3,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-N-(3,4-dimethylphenyl)acetamide primarily involves its ability to participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are valuable in various chemical and biological applications . The azido group acts as a reactive site, enabling the compound to form covalent bonds with alkyne-containing molecules, leading to the formation of triazoles .
Comparison with Similar Compounds
2-Azido-N-(3,4-dimethylphenyl)acetamide can be compared with other azido compounds, such as:
2-Azido-N-(2,4-dimethylphenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.
2-Azido-N-(4-methylphenyl)acetamide: Lacks the additional methyl group, which can affect its steric and electronic properties.
2-Azido-N-phenylacetamide: The simplest form without any methyl substitutions, offering a baseline for comparing the effects of methyl groups on the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
2-azido-N-(3,4-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-3-4-9(5-8(7)2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJBDMVAGSXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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